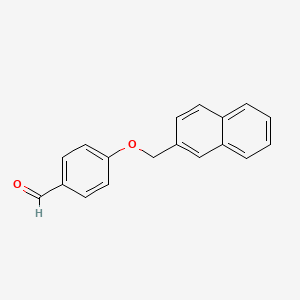

4-(2-Naphthylmethoxy)benzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(naphthalen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZMPNYHVXWFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350073 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172931-93-0 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 4 2 Naphthylmethoxy Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is the most reactive site in the molecule for many transformations, readily undergoing nucleophilic additions and condensation reactions, as well as oxidation and reduction.

The carbonyl carbon of the aldehyde group in 4-(2-naphthylmethoxy)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity is a cornerstone of its chemistry, allowing for the formation of various addition products. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the final product. libretexts.org While aromatic aldehydes like this compound are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, they still participate in a wide range of nucleophilic addition reactions. pressbooks.pubquora.com

Cyano Adduct Formation (Cyanohydrin Formation):

In a typical cyanohydrin formation, the cyanide ion (from a source like HCN or NaCN) acts as a nucleophile, attacking the carbonyl carbon of this compound. This reaction leads to the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. This transformation is significant as the resulting cyanohydrin can be a precursor to α-hydroxy acids and α-amino alcohols.

Bisulfite Adduct Formation:

A characteristic reaction of aldehydes is the formation of crystalline bisulfite addition products upon treatment with a saturated solution of sodium bisulfite. orgsyn.orgsciencemadness.org This reaction is reversible and is often employed for the purification of aldehydes. sciencemadness.org For this compound, this reaction would proceed by the nucleophilic attack of the bisulfite ion on the carbonyl carbon, forming a stable, water-soluble adduct. The aldehyde can be regenerated from this adduct by treatment with either acid or base. sciencemadness.orgsciencemadness.org

| Nucleophile | Reagent | Product Type | Significance |

| Cyanide Ion | HCN, NaCN/H+ | Cyanohydrin | Precursor to α-hydroxy acids, α-amino alcohols |

| Bisulfite Ion | NaHSO3 | Bisulfite Adduct | Purification of the aldehyde |

Condensation reactions involving the aldehyde group of this compound are pivotal for the synthesis of various heterocyclic and open-chain compounds with extended π-systems.

Chalcone (B49325) Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. jetir.orgsathyabama.ac.in They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. google.comnih.gov In this reaction, this compound would react with an appropriate acetophenone to yield a chalcone derivative. google.com The reaction can be carried out in a solvent like ethanol or under solvent-free conditions. jetir.orgrsc.org

Reaction Scheme: this compound + Acetophenone derivative --(Base)--> Chalcone derivative

Imidazole Synthesis:

Imidazole derivatives are another important class of compounds that can be synthesized from this compound. Various synthetic routes to imidazoles exist, often involving the condensation of an aldehyde with other reagents. For instance, the Debus-Radziszewski reaction and its modifications allow for the synthesis of 2,4,5-trisubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. ijprajournal.com In a one-pot synthesis, this compound can be reacted with a 1,2-dicarbonyl compound (like benzil), a primary amine, and an ammonium source to construct the imidazole ring. nih.govorganic-chemistry.org Another approach involves the reaction of the aldehyde with ethylenediamine to form an imidazoline, which is subsequently oxidized to the corresponding imidazole. nih.govorganic-chemistry.org

| Compound Class | Key Reaction | Reactants with this compound |

| Chalcones | Claisen-Schmidt Condensation | Acetophenone derivative |

| Imidazoles | Debus-Radziszewski Reaction (or similar) | 1,2-Dicarbonyl compound, Ammonia/Amine |

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other aromatic rings.

Selective Oxidation:

The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate and chromium-based reagents to milder, more selective ones. For a molecule like this compound, which contains other potentially oxidizable sites, the choice of oxidant is crucial to ensure selectivity. mdpi.com Catalytic oxidation methods using molecular oxygen or air as the oxidant are considered greener alternatives. nih.govmdpi.com The product of this reaction would be 4-(2-naphthylmethoxy)benzoic acid.

Selective Reduction:

The reduction of the aldehyde group to a primary alcohol, (4-(2-naphthylmethoxy)phenyl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides. nih.gov The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. orientjchem.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but NaBH4 is often preferred for its milder nature and easier handling.

| Transformation | Product Functional Group | Common Reagents |

| Oxidation | Carboxylic Acid | KMnO4, CrO3, Catalytic O2/Air |

| Reduction | Primary Alcohol | NaBH4, LiAlH4 |

Modifications and Functionalizations of the Aromatic Moieties

Beyond the reactivity of the aldehyde group, the two aromatic systems in this compound—the benzaldehyde ring and the naphthalene (B1677914) system—can also be functionalized, allowing for the synthesis of more complex derivatives.

The benzaldehyde ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the aldehyde group. The aldehyde group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the aldehyde group (positions 3 and 5). However, the 4-position is occupied by the naphthylmethoxy group, which is an ortho, para-director. The interplay of these two groups will direct further substitution. The strong activating and ortho, para-directing effect of the ether linkage would likely dominate, directing incoming electrophiles to the positions ortho to the ether group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the aldehyde group or the naphthalene ring.

The naphthalene ring system offers further opportunities for derivatization to extend the conjugated π-system of the molecule. Electrophilic substitution on the naphthalene ring is also possible. In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) as the former leads to a more stable carbocation intermediate.

Furthermore, the naphthalene moiety can be involved in reactions that lead to the formation of larger polycyclic aromatic systems or can be functionalized with groups that can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to attach other aromatic or unsaturated groups, thereby significantly extending the electronic conjugation. For example, bromination of the naphthalene ring followed by a Suzuki coupling with an arylboronic acid would lead to a biaryl system with an extended π-network.

Derivatization for Incorporating Heterocyclic Structures (e.g., Pyrazolines, Imidazoles)

The aldehyde functional group of this compound serves as a versatile starting point for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of five-membered rings such as pyrazolines and imidazoles, which are significant scaffolds in medicinal chemistry and materials science.

Pyrazoline Synthesis

The most common route to pyrazoline derivatives from an aldehyde involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and an appropriate ketone (e.g., a substituted acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone. core.ac.ukdergipark.org.tr This chalcone intermediate, which incorporates the 4-(2-Naphthylmethoxy)phenyl moiety, is then subjected to a cyclization reaction with hydrazine (B178648) hydrate or its derivatives. researchgate.netnih.gov The addition of hydrazine to the conjugated system, followed by intramolecular condensation, yields the 2-pyrazoline ring. dergipark.org.tr Acetic acid is often used as a catalyst for the cyclization step. dergipark.org.trresearchgate.net This synthetic strategy allows for the creation of a library of pyrazoline derivatives by varying the ketone used in the initial condensation step.

Table 1: General Synthesis of Pyrazolines from this compound

| Step | Reaction Type | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Ketone, Base (e.g., NaOH) | Chalcone Intermediate |

| 2 | Cyclocondensation | Chalcone Intermediate, Hydrazine Hydrate, Acid (e.g., Acetic Acid) | Substituted Pyrazoline |

Imidazole Synthesis

The incorporation of the this compound core into an imidazole ring can be achieved through several established synthetic methodologies. One prominent method is the Debus-Radziszewski reaction, which is a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil or glyoxal), and ammonia (often from ammonium acetate). ijprajournal.com In this one-pot synthesis, this compound would condense with the other reactants to form a highly substituted imidazole. ijprajournal.com

Another efficient route involves the initial reaction of this compound with ethylenediamine to form a 2-imidazoline intermediate. organic-chemistry.org This imidazoline can then be oxidized to the corresponding aromatic imidazole using various oxidizing agents, such as (diacetoxyiodo)benzene or iodine. organic-chemistry.orgnih.gov This two-step approach provides a controlled pathway to 2-aryl-substituted imidazoles where the aryl group is the 4-(2-Naphthylmethoxy)phenyl moiety. organic-chemistry.org

Synthesis of Advanced Molecular Scaffolds Incorporating the this compound Core

The unique combination of a reactive aldehyde group and a bulky, rigid naphthylmethoxy substituent makes this compound a valuable building block for the construction of advanced molecular scaffolds for various applications in materials science and chemical synthesis. sigmaaldrich.com

Design and Synthesis of Photoactive and Fluorescent Conjugated Systems

The naphthalene unit within this compound provides inherent fluorescent properties. These properties can be tuned and enhanced by extending the π-conjugated system through reactions at the aldehyde terminus. The synthesis of chalcones, as mentioned previously, is a direct method to create an extended conjugated system (Ar-CH=CH-C=O-Ar'). These α,β-unsaturated ketones and their heterocyclic derivatives, such as pyrazolines, are well-documented as fluorescent compounds.

Further extension of conjugation can be achieved via several olefination reactions:

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde to an alkene, linking the naphthylmethoxybenzoyl core to other aromatic or photoactive groups.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, using a phosphonate carbanion, is a highly effective method for producing (E)-alkenes with high stereoselectivity, which is crucial for predictable packing and photo-physical properties in solid-state materials.

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile) can introduce cyano groups, which can act as electron-withdrawing groups and influence the electronic properties and fluorescence quantum yield of the resulting molecule.

The resulting conjugated systems are designed to have specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

Formation of Complex Organic Architectures for Material Applications

The aldehyde functionality of this compound is a key handle for building larger, complex organic architectures for materials science applications. sigmaaldrich.com The rigidity and steric bulk of the naphthylmethoxy group can be exploited to control the supramolecular assembly and morphology of these materials.

Polymer Synthesis: The compound can be used as a monomer in condensation polymerization reactions. For example, reaction with diamines can lead to the formation of polyazomethines (Schiff base polymers), which are known for their thermal stability and potential semiconductor properties.

Macrocycle and Cage Synthesis: The directional nature of the aldehyde group allows its use in covalent self-assembly strategies to form discrete macrocycles or molecular cages. Reactions with multifunctional amines or other linkers under high-dilution conditions can yield complex, shape-persistent architectures.

Dendrimer Synthesis: It can be attached to the periphery of a dendritic core or used as a branching unit in the divergent synthesis of dendrimers. The naphthyl groups on the surface of such dendrimers can influence their solubility, thermal properties, and intermolecular interactions.

These advanced structures leverage the specific steric and electronic properties of the this compound unit to create materials with tailored properties for applications in electronics, catalysis, and host-guest chemistry.

Incorporating this compound into Carbohydrate Derivatives

The aldehyde group of this compound can react with hydroxyl groups of carbohydrates to form new derivatives with modified properties. A primary application is the formation of benzylidene acetals, which can serve as protecting groups in carbohydrate synthesis or as a means to append the bulky naphthylmethoxybenzoyl moiety onto a sugar backbone.

This reaction typically involves the acid-catalyzed condensation of the aldehyde with a cis-1,2- or 1,3-diol on the carbohydrate ring. For instance, in a glucose or galactose derivative, the 4- and 6-hydroxyl groups can react with this compound to form a six-membered cyclic acetal. This process introduces a large, hydrophobic, and fluorescent tag onto the polar carbohydrate scaffold.

Table 2: Acetal Formation with a Pyranose Derivative

| Reactants | Reaction Conditions | Product | Purpose |

| This compound, Methyl α-D-glucopyranoside | Lewis or Brønsted acid catalyst (e.g., ZnCl₂, H₂SO₄) | Methyl 4,6-O-[4-(2-naphthylmethoxy)benzylidene]-α-D-glucopyranoside | Protection of diol, Introduction of a fluorescent/hydrophobic group |

The resulting carbohydrate derivatives can have amphiphilic character, potentially forming micelles or vesicles in aqueous solutions. Furthermore, the naphthalene moiety can be used as a fluorescent reporter to study carbohydrate-protein interactions or for cellular imaging applications.

Applications and Functional Explorations of 4 2 Naphthylmethoxy Benzaldehyde Derivatives in Advanced Materials and Systems

Precursors for Optoelectronic Materials and Fluorescent Systems

The inherent fluorescence of the naphthalene (B1677914) group is a key feature exploited in the design of materials for optical and electronic applications. Derivatives of 4-(2-Naphthylmethoxy)benzaldehyde are instrumental in creating sophisticated fluorescent probes, dyes, and systems capable of electron and energy transfer.

The aldehyde functional group of this compound is a reactive handle for the synthesis of Schiff base derivatives, which are widely used in chemosensors. By condensing the aldehyde with various amines, researchers can introduce specific binding sites for detecting analytes like metal ions or small molecules. The naphthalene unit acts as the fluorophore, whose light-emitting properties are modulated upon analyte binding.

For instance, the reaction of an aldehyde with an amine-containing receptor creates an imine linkage. This conjugation can influence the electronic properties of the naphthalene fluorophore. When the receptor binds to a target analyte, the resulting conformational or electronic changes can lead to a detectable change in fluorescence intensity or wavelength, a mechanism known as "turn-on" or "turn-off" sensing. While direct synthesis from this compound is a clear pathway, analogous naphthalene-based probes have demonstrated high sensitivity for various targets. researchgate.net

Beyond simple probes, this compound is a valuable building block for constructing more complex fluorescent dyes and linkers. The benzaldehyde (B42025) can be converted to other functional groups, or the entire molecule can be used as a linker to connect different molecular components. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing attachment points for incorporation into larger systems like oligonucleotides or peptides. epa.gov

The synthesis of such dyes often involves multi-step reactions where the naphthalene moiety provides the core fluorescent properties. researchgate.netnih.gov The flexibility of the ether linkage and the reactivity of the aldehyde group allow for the strategic positioning of the fluorophore within a larger molecular architecture, enabling its use in applications like high-sensitivity biological imaging and assays. epa.gov

| Derivative Type | Synthetic Strategy | Application | Key Feature |

| Schiff Base Probes | Condensation of the aldehyde with a functional amine. | Detection of metal ions, anions, or small molecules. | Analyte binding modulates the fluorescence of the naphthalene core. |

| Functional Dyes | Modification of the aldehyde group (e.g., oxidation, reduction) for further coupling reactions. | Labeling of biomolecules (DNA, proteins) for imaging and assays. | Naphthalene acts as a robust fluorophore. |

| Linker Systems | Use of the entire molecule to connect a recognition unit to another functional component. | Development of complex sensing systems. | Combines fluorescent signaling with molecular recognition. |

The naphthalene chromophore within molecules derived from this compound can participate in photoinduced electron transfer (PET) and electronic energy transfer (EET). In a typical PET-based sensor, the naphthalene fluorophore is linked to an electron-donating group, such as an amine. In the absence of an analyte, photoexcitation of the naphthalene can be followed by electron transfer from the amine, quenching the fluorescence. Binding of an analyte (like a proton or metal ion) to the amine inhibits this PET process, restoring fluorescence. nih.gov

This "off-on" switching mechanism is a powerful design principle for chemosensors. Studies on other naphthyl-appended macrocycles have demonstrated that the emission behavior can be effectively modulated by pH or the presence of Lewis acids. nih.gov The this compound framework provides the essential photoactive unit to build such advanced sensor systems.

Building Blocks for Polymeric and Supramolecular Assemblies

The bifunctional nature of this compound—possessing a reactive aldehyde and a large aromatic naphthalene group—makes it an attractive monomer for creating ordered, high-performance materials like polymers and organic frameworks.

The aldehyde group is a classic functional group for polymerization, particularly through polycondensation reactions. Derivatives of this compound can be used as monomers to synthesize polymers with integrated optoelectronic properties. For example, condensation with diamines can produce poly(azomethine)s, a class of conjugated polymers.

The incorporation of the bulky, fluorescent naphthylmethoxy side group into the polymer chain can impart several desirable properties:

Enhanced Solubility: The side groups can disrupt chain packing, improving solubility in common organic solvents for easier processing.

Fluorescence: The resulting polymers will be intrinsically fluorescent, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensory polymer films.

Tunable Properties: The specific choice of co-monomer allows for fine-tuning of the polymer's electronic and physical properties.

Research on polymers incorporating similar aromatic side chains has shown that these materials can be effective components in polymer/nanocrystal composites for charge transfer applications. aps.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. nih.gov Their synthesis relies on reversible reactions that allow for error correction and the formation of crystalline materials. The condensation reaction between aldehydes and amines to form imine linkages is one of the most common methods for constructing COFs. nih.gov

This compound is an ideal candidate for a linear linker or "strut" in the design of 2D or 3D COFs. By reacting it with multi-functional amine "nodes" (e.g., trigonal or tetrahedral amines), highly porous and crystalline frameworks can be assembled. researchgate.netresearchgate.net

The resulting COFs would feature:

Permanent Porosity: Useful for gas storage and separation.

In-built Fluorescence: The naphthalene units lining the pores can be used for sensing applications, where the fluorescence is quenched or enhanced by guest molecules adsorbed within the framework. researchgate.net

Tunable Functionality: The properties of the framework can be tuned by the choice of the amine building block.

This approach allows for the precise placement of the photoactive naphthalene groups within a stable and ordered solid-state material, creating a robust platform for advanced sensory devices. researchgate.net

| Material Type | Synthetic Role of Derivative | Resulting Structure | Potential Application |

| Conjugated Polymers | Monomer in polycondensation reactions. | Linear polymer chains with fluorescent side groups. | Organic electronics, sensory films. |

| Covalent Organic Frameworks (COFs) | Linear linker reacting with amine nodes. | Crystalline, porous 2D or 3D networks. | Gas storage, heterogeneous catalysis, solid-state sensing. |

Utilization in the Development of New Materials with Enhanced Functionality

The aldehyde functional group in this compound serves as a reactive handle for its incorporation into larger molecular architectures, leading to the creation of new materials with tailored properties. The presence of the naphthylmethoxy group can impart desirable characteristics such as enhanced thermal stability, specific optical properties, and liquid crystallinity.

The following table illustrates the types of liquid crystal phases observed in analogous benzaldehyde derivatives, suggesting the potential of this compound in this field.

| Compound Type | Observed Liquid Crystal Phases | Reference |

| Schiff bases from 4-alkoxybenzaldehyde | Nematic, Smectic A, Smectic C | researchgate.net |

| Azomethines from hydroxybenzaldehyde | Nematic | researchgate.net |

| Bent-core compounds from pyrimidine-trione | Nematic | ajchem-a.com |

Furthermore, benzaldehyde derivatives can be polymerized or co-polymerized to create functional polymers. The incorporation of the this compound moiety into a polymer backbone could enhance its thermal stability and introduce photoactive properties. For example, polyoxetanes containing trans-biphenyl side groups derived from hydroxybenzaldehyde have been synthesized and shown to exhibit liquid crystalline properties. nih.gov This suggests that polymers derived from this compound could find applications in optical data storage and other advanced technologies.

Intermediate in Complex Organic Synthesis and Chemical Biology Tools

Beyond materials science, this compound is a valuable intermediate in the synthesis of complex organic molecules and the development of tools for chemical biology.

Role in the Elaboration of Complex Organic Molecules

The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. The reactivity of the aldehyde in this compound can be harnessed to construct intricate molecular scaffolds. For instance, it can undergo reactions such as the Wittig reaction to form alkenes, aldol (B89426) condensations, and reductive aminations to introduce new functional groups and build molecular complexity.

The synthesis of biologically active molecules often relies on the use of functionalized aldehydes. For example, new aldehydes possessing azo and methoxy (B1213986) groups have been synthesized and subsequently used to prepare Schiff bases with potential antibacterial and antifungal activities. mdpi.comresearchgate.net The naphthylmethoxy group in this compound could influence the biological activity of its derivatives through steric and electronic effects, as well as by potentially participating in π-stacking interactions with biological targets.

Scaffolds for Investigating Molecular Interactions and Binding Motifs

The defined and rigid structure of the this compound framework makes it an attractive scaffold for studying molecular recognition and binding events. The naphthalene and benzene (B151609) rings provide a platform for introducing various functional groups at specific positions, allowing for the systematic investigation of structure-activity relationships.

A study on 4-(Diethylamino)benzaldehyde (DEAB) analogues demonstrated the utility of the benzaldehyde scaffold in exploring the inhibition of aldehyde dehydrogenases (ALDHs), which are overexpressed in some cancers. nih.gov By modifying the scaffold, researchers were able to develop analogues with increased selectivity and potency against specific ALDH isoforms. This approach highlights the potential of using the this compound scaffold to design and screen for inhibitors of other enzymes or receptors, where the naphthyl group could provide additional binding interactions. The principles of molecular docking are pivotal in predicting and understanding these protein-ligand interactions at an atomic level. nih.gov

Reagents for the Development of Chemical Probes and Diagnostic Tools

The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives promising candidates for the development of fluorescent chemical probes and diagnostic tools. The aldehyde group can be readily converted into various recognition units, such as Schiff bases or hydrazones, which can selectively bind to specific analytes.

Fluorescent probes based on naphthalene derivatives have been successfully developed for the detection of metal ions like Al³⁺, Cu²⁺, and Zn²⁺. rsc.orgresearchgate.netnih.gov The binding of the metal ion to the recognition unit often leads to a change in the fluorescence properties of the naphthalene fluorophore, such as an enhancement or quenching of the emission, allowing for sensitive and selective detection. For instance, a naphthalene-based fluorescent probe demonstrated high selectivity and anti-interference ability for Al³⁺. nih.gov Similarly, Schiff-base probes derived from naphthaldehyde have been used for the detection of Al³⁺, Fe³⁺, and Cu²⁺ ions. researchgate.net

The following table summarizes the performance of some fluorescent probes based on related structures for the detection of various metal ions.

| Probe Type | Target Analyte | Detection Limit | Reference |

| Naphthol-based hydrazone | Al³⁺ | - | rsc.org |

| Naphthalene-methylene amino benzoic acid | Al³⁺ | 5.4 x 10⁻⁸ M | researchgate.net |

| Naphthalene derivative | Al³⁺ | 8.73 x 10⁻⁸ M | nih.gov |

| Benzoyl hydrazine (B178648) derivative | Mg²⁺ | 0.3 µM | nih.gov |

Furthermore, the development of luminescent metal-organic frameworks (MOFs) has opened new avenues for creating highly sensitive chemical sensors. nih.gov The incorporation of ligands derived from this compound into MOFs could lead to materials with tailored porosity and recognition sites for the detection of various small molecules. The development of capacitive chemical sensors based on polymer/insulator/semiconductor structures also represents a promising direction for creating sensitive detection platforms. copernicus.org The conversion of amine-containing fluorophores to imines through reaction with aldehydes has been shown to be an effective strategy for creating "turn-on" fluorescent probes. mdpi.com This principle could be applied to develop probes where the presence of a specific analyte triggers a reaction with a derivative of this compound, leading to a detectable fluorescent signal.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(2-Naphthylmethoxy)benzaldehyde, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, benzaldehyde (B42025), the aldehyde proton (CHO) shows a characteristic singlet peak at a high chemical shift (δ) of around 10.0 ppm. docbrown.info The protons on the benzene (B151609) ring typically appear in the range of 7.51 to 7.87 ppm. docbrown.info For this compound, the spectrum would be more complex due to the additional naphthylmethoxy group, but the aldehyde proton would still be expected in a similar downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In benzaldehyde, the carbonyl carbon of the aldehyde group gives a distinct signal at approximately 192.3 ppm. docbrown.info The aromatic carbons of the benzene ring show resonances between 129.0 and 136.5 ppm. docbrown.info For this compound, one would expect a greater number of signals corresponding to the additional carbon atoms of the naphthyl and methoxy (B1213986) groups.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, helping to assign the complex aromatic regions. HSQC spectra would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. Deuterium (B1214612) NMR (²H-NMR) has also been used to study the site-specific deuterium content in benzaldehyde, which can reveal information about its origin. researchgate.net

Interactive Data Table: Predicted NMR Shifts for Benzaldehyde

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, benzaldehyde, which serves as a foundational reference for interpreting the spectra of its derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~10.0 docbrown.info | - |

| Aldehyde C | - | ~192.3 docbrown.info |

| Aromatic H (ortho) | ~7.87 docbrown.info | - |

| Aromatic C (ortho) | - | ~129.7 docbrown.info |

| Aromatic H (meta) | ~7.51 docbrown.info | - |

| Aromatic C (meta) | - | ~129.0 docbrown.info |

| Aromatic H (para) | ~7.61 docbrown.info | - |

| Aromatic C (para) | - | ~134.4 docbrown.info |

| Aromatic C (ipso) | - | ~136.5 docbrown.info |

Note: The exact chemical shifts for this compound would vary due to the influence of the naphthylmethoxy substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula.

For this compound, the expected monoisotopic mass is 262.09938 g/mol , corresponding to the molecular formula C₁₈H₁₄O₂. epa.gov HRMS analysis would yield a measured m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy definitively distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions.

In research involving related benzaldehyde compounds, HRMS has been used to identify and characterize reaction intermediates and products. For example, it was used to detect a benzaldehyde-bound ruthenium-hydride species in a catalytic reaction. researchgate.net

Interactive Data Table: Molecular Formula and Mass Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₂ | epa.gov |

| Average Mass | 262.308 g/mol | epa.gov |

| Monoisotopic Mass | 262.09938 g/mol | epa.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. docbrown.info The presence of the aromatic rings (both benzene and naphthalene) will give rise to several bands in the regions of 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C stretching). docbrown.info The ether linkage (C-O-C) would also produce characteristic stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.comnih.gov It is particularly useful for identifying vibrations of non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings would be prominent in the Raman spectrum. The study of vibrational dynamics in similar molecules, like methoxy-substituted benzaldehydes, has been aided by combining experimental spectra with theoretical calculations. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for Benzaldehyde Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C-H | Stretching | 2880-2650 | docbrown.info |

| Carbonyl C=O | Stretching | ~1700 | docbrown.info |

| Aromatic C-H | Stretching | 3100-3000 | docbrown.info |

| Aromatic C=C | Stretching | 1625-1440 | docbrown.info |

Note: The specific wavenumbers for this compound may be influenced by the electronic effects of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing insights into its conjugation system. The presence of the benzaldehyde and naphthalene (B1677914) chromophores, connected through a methoxy bridge, results in a complex UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and the carbonyl group, as well as n-π* transitions of the carbonyl group. For a related compound, the 2,4-dinitrophenylhydrazone derivative of benzaldehyde, intense peaks are observed at 235 nm (π-π) and 353 nm (n-π). researchgate.net The extended conjugation in this compound, involving both the phenyl and naphthyl rings, is likely to result in bathochromic (red) shifts of these absorption maxima compared to simpler benzaldehydes.

UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound. For instance, spectral changes have been used to follow the oxidation of benzaldehyde. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles.

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds. For benzaldehyde and its derivatives, GC methods have been developed to determine their presence and quantity in various samples. researchgate.netnist.gov The choice of column and temperature program is crucial for achieving good separation from impurities or other reaction components. For instance, a polar column like HP-20 has been used for the analysis of benzaldehyde. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds. It is particularly useful for less volatile or thermally sensitive molecules. HPLC with a UV detector is a common method for analyzing benzaldehyde derivatives. researchgate.net The retention time of the compound provides a means of identification, while the peak area allows for quantification.

Both GC and HPLC are routinely used in quality control to ensure the purity of synthesized this compound and to track the consumption of starting materials and the formation of products during its synthesis.

Emerging Research Directions and Future Outlook

Rational Design of Next-Generation Functional Materials Based on the 4-(2-Naphthylmethoxy)benzaldehyde Scaffold

The rational design of novel functional materials from the this compound scaffold is a burgeoning area of research. The inherent characteristics of this molecule, namely the electron-rich naphthalene (B1677914) ring system and the reactive aldehyde group, provide a rich platform for creating materials with tailored optical, electronic, and biological properties.

Researchers are exploring the synthesis of advanced polymers and ionic liquids incorporating the this compound moiety. For instance, benzaldehyde-functionalized ionic liquids have been synthesized through quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides, often under microwave irradiation to enhance reaction efficiency. researchgate.net These functionalized ionic liquids can serve as green solvents or as precursors for further chemical transformations. researchgate.net The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a benzylic alcohol, opening pathways to a variety of functionalized materials. researchgate.net

Furthermore, the aldehyde functionality is a key component in the formation of Schiff bases, which are pivotal in the development of self-healing hydrogels and other dynamic materials. researchgate.net The reaction of the aldehyde with primary amines to form imine bonds allows for the creation of reversible covalent networks, which are responsive to environmental stimuli such as pH. researchgate.net By incorporating the bulky and chromophoric naphthylmethoxy group, it is anticipated that the resulting materials will exhibit enhanced thermal stability and unique photophysical properties.

The design of these materials is guided by the principle of structure-property relationships. The strategic placement of substituents on both the benzaldehyde (B42025) and naphthalene rings can fine-tune the electronic and steric properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, influencing its performance in applications such as organic light-emitting diodes (OLEDs) or sensors.

Integration of Artificial Intelligence and Machine Learning for Predicting Synthesis Outcomes and Material Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of functional materials derived from this compound. These computational tools can significantly accelerate the research and development cycle by predicting reaction outcomes and material properties, thereby reducing the need for extensive and time-consuming experimental work. arxiv.org

Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing experimental data to predict a wide range of properties for new molecules, including those with complex scaffolds like this compound. nih.gov These models can predict physicochemical properties such as solubility, melting point, and lipophilicity, as well as biological activities. nih.gov For instance, ML systems have been successfully used to predict absorption, distribution, metabolism, and excretion (ADME) properties for various classes of molecules, and similar approaches can be applied to derivatives of this compound to assess their potential as pharmaceutical intermediates. nih.gov

Furthermore, advanced ML techniques like Δ²-learning are being developed to predict reaction properties with high accuracy. nih.gov These models can predict activation energies for chemical reactions based on low-level quantum mechanical calculations, providing a rapid and cost-effective way to screen potential synthetic routes for this compound derivatives. nih.gov By leveraging these predictive capabilities, researchers can identify the most promising synthetic pathways and reaction conditions before entering the laboratory.

The development of user-friendly ML pipelines, such as ChemXploreML, will further democratize the use of these powerful predictive tools. arxiv.org Such platforms allow researchers to build custom prediction models by integrating various molecular embedding techniques with different machine learning algorithms, without requiring extensive programming knowledge. arxiv.org This will empower a broader range of scientists to apply AI and ML in the design and synthesis of novel materials based on the this compound scaffold.

| Machine Learning Application | Predicted Parameter | Potential Impact on this compound Research |

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (solubility, melting point), Biological activity (ADME) | Accelerated screening of derivatives for specific applications (e.g., drug discovery). nih.gov |

| Δ²-learning | Reaction activation energies | Rapid identification of efficient synthetic routes for novel derivatives. nih.gov |

| ML Pipelines (e.g., ChemXploreML) | Customizable property prediction | Broader accessibility of AI/ML tools for material design and synthesis. arxiv.org |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity of this compound Derivatives

The development of novel catalytic transformations is crucial for the efficient and selective synthesis of this compound derivatives. Research in this area is focused on discovering new catalysts and reaction conditions that can improve yields, reduce reaction times, and enable the synthesis of complex molecular architectures that are otherwise difficult to access.

One area of active investigation is the use of heterogeneous catalysts for key synthetic steps. For example, magnesium oxide (MgO) has been shown to be an effective and chemoselective catalyst for the transfer hydrogenation of aldehydes and ketones. mdpi.com In the context of this compound, such a catalyst could be employed for its selective reduction to the corresponding alcohol, a valuable intermediate for further functionalization. The use of a solid catalyst like MgO simplifies product purification and catalyst recovery, contributing to more sustainable synthetic processes. mdpi.com

Another important class of reactions for modifying the this compound scaffold is the aldol (B89426) condensation, which is used to form chalcones and other enones. researchgate.net Research into alternative catalysts for this reaction, such as piperidine, can offer different selectivity and reactivity compared to traditional alkali catalysts. researchgate.net The resulting chalcone (B49325) derivatives, with their extended π-systems, are of interest for their potential applications in nonlinear optics and as biological agents.

Furthermore, the synthesis of the this compound core itself can be improved through novel catalytic methods. The Williamson ether synthesis, a key step in coupling the naphthylmethyl and benzaldehyde moieties, can be intensified using techniques like microwave-assisted organic synthesis (MAOS). mdpi.com This method can significantly reduce reaction times and improve yields. mdpi.com The development of more active and selective catalysts for this and other fundamental reactions will continue to be a priority in the field.

| Catalytic Transformation | Catalyst/Method | Application to this compound Derivatives |

| Transfer Hydrogenation | Magnesium Oxide (MgO) | Selective reduction of the aldehyde to an alcohol. mdpi.com |

| Aldol Condensation | Piperidine | Synthesis of chalcone derivatives with potential optical and biological activity. researchgate.net |

| Williamson Ether Synthesis | Microwave-Assisted Organic Synthesis (MAOS) | Efficient synthesis of the core this compound structure. mdpi.com |

Development of Sustainable Chemical Practices in the Synthesis and Application of Aromatic Aldehydes

The principles of green chemistry are increasingly guiding the development of synthetic methods for aromatic aldehydes like this compound. The focus is on creating processes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances.

One promising approach is the adoption of flow chemistry. nih.gov Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling potentially hazardous reagents, and the ability to scale up reactions in a more controlled manner. nih.gov The synthesis of functionalized intermediates for this compound could be adapted to flow conditions, leading to higher yields and purity while reducing solvent usage.

The choice of solvents and catalysts is another critical aspect of sustainable synthesis. The use of greener solvents, such as ionic liquids or water, is being explored to replace traditional volatile organic compounds. researchgate.net As mentioned previously, the use of solid, recyclable catalysts like MgO can significantly reduce the environmental impact of chemical transformations. mdpi.com

Furthermore, process intensification techniques like reactive distillation are being investigated for the synthesis of aromatic aldehydes. nih.gov This method combines chemical reaction and product separation into a single unit operation, leading to significant reductions in capital and operating costs, as well as lower energy consumption and CO2 emissions compared to conventional batch processes. nih.gov While directly applied to simpler benzaldehydes, the principles of reactive distillation could potentially be adapted for the synthesis or purification of this compound.

The development of sustainable practices also extends to the choice of starting materials. As research progresses, there will be a greater emphasis on utilizing renewable feedstocks for the synthesis of the core chemical building blocks of this compound.

| Sustainable Practice | Description | Relevance to this compound |

| Flow Chemistry | Continuous processing in microreactors. | Improved efficiency, safety, and scalability of synthesis. nih.gov |

| Green Solvents/Catalysts | Use of ionic liquids, water, and solid catalysts (e.g., MgO). | Reduced environmental impact and simplified purification. researchgate.netmdpi.com |

| Reactive Distillation | Combination of reaction and separation in one unit. | Potential for significant cost and energy savings in synthesis. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Naphthylmethoxy)benzaldehyde?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or etherification. A general protocol includes reacting 4-hydroxybenzaldehyde with 2-(bromomethyl)naphthalene in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the hydroxyl group. Purification is achieved via column chromatography or recrystallization. For analogous benzaldehyde derivatives, reflux times of 4–6 hours in ethanol with catalytic acetic acid are common .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the naphthylmethoxy group (δ ~4.8–5.2 ppm for –OCH₂– protons) and aldehyde proton (δ ~9.8–10.2 ppm). Aromatic protons appear in the δ 7.0–8.5 ppm range .

- FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (C–O–C ether linkage) .

- Elemental Analysis : Validates empirical formula consistency (±0.3% error margin) .

Q. How can purity and stability be assessed for this compound during storage?

- Methodological Answer :

- HPLC-UV : Monitor degradation using a C18 column with methanol/water mobile phase. Retention time shifts indicate impurities .

- TLC : Regular checks (e.g., silica gel plates, ethyl acetate/hexane eluent) ensure no decomposition.

- Storage : Store under inert atmosphere at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97 for refinement) is used. Key steps:

Data Collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .

Structure Solution : Direct methods (SHELXS-97) for phase determination.

Refinement : Full-matrix least-squares on F² (SHELXL-97), with anisotropic displacement parameters for non-H atoms. Hydrogen bonds and CH-π interactions are analyzed using Mercury or PLATON .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of benzaldehyde derivatives?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism. For example, weak C–H···O bonds (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å interplanar distances) stabilize the lattice .

- Energy Frameworks (Hirshfeld Surface) : Compute intermolecular interaction energies (e.g., Coulombic, dispersion) in CrystalExplorer to quantify packing efficiency .

Q. What strategies optimize the synthesis of macrocyclic compounds using this compound as a precursor?

- Methodological Answer :

- Template Effects : Use metal ions (e.g., Zn²⁺) to preorganize the aldehyde and polyamine during [2+2] cyclocondensation.

- Solvent Control : High-dilution conditions in THF or CH₂Cl₂ minimize oligomerization.

- Kinetic Trapping : Quench reactions at 50–60% conversion to isolate intermediates, followed by slow crystallization .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the aldehyde carbon.

- MD Simulations : Simulate reaction trajectories in Gaussian or ORCA to identify transition states and activation barriers .

Data Contradictions and Resolution

Q. Conflicting reports exist about the aldehyde group’s stability under basic conditions. How can this be addressed experimentally?

- Methodological Answer :

- pH-Dependent Stability Assay : Monitor aldehyde integrity via ¹H NMR in D₂O/NaOD (pH 8–12). A disappearance of the δ ~10 ppm signal indicates Cannizzaro reaction (self-condensation).

- Protection Strategies : Use acetal-protected intermediates (e.g., 1,3-dioxolane) during synthesis, followed by acidic deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.